7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
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Overview
Description
7-Bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound belonging to the class of benzodiazepine derivatives. This compound features a bromine atom at the 7th position, a chlorine atom at the 3rd position of the phenyl ring, and a dihydrobenzodiazepine core structure. Benzodiazepines are known for their sedative, anxiolytic, and muscle relaxant properties, making this compound of interest in various scientific and medical fields.
Mechanism of Action
Target of Action
The primary targets of this compound are benzodiazepine receptors . These receptors are found in the central nervous system and play a crucial role in modulating the activity of GABA, the primary inhibitory neurotransmitter in the brain .
Mode of Action
The compound binds to benzodiazepine receptors, which are part of the GABA_A receptor complex . This binding potentiates the effect of GABA, leading to an increase in the influx of chloride ions into the neuron . This results in hyperpolarization of the neuron, making it less likely to fire, thereby exerting an inhibitory effect on neuronal activity .
Biochemical Pathways
The compound’s action on benzodiazepine receptors affects the GABAergic pathway . By enhancing the effect of GABA, it influences various downstream effects such as reducing anxiety, inducing sleep, relaxing muscles, and preventing seizures .
Pharmacokinetics
Like other benzodiazepines, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action include hyperpolarization of neurons and a decrease in neuronal excitability . This can result in various physiological effects, such as reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects .
Action Environment
Environmental factors such as the presence of other drugs, the individual’s health status, and genetic factors can influence the compound’s action, efficacy, and stability . For example, the presence of other drugs that also act on GABA_A receptors could potentiate the effects of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorophenyl hydrazine with a suitable brominated precursor under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the formation of the benzodiazepine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of various substituted benzodiazepines.
Scientific Research Applications
This compound has several applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study the effects of benzodiazepine derivatives on biological systems. In medicine, it has potential applications in the development of new anxiolytic and sedative drugs. In industry, it can be used as an intermediate in the synthesis of other pharmaceuticals.
Comparison with Similar Compounds
This compound is similar to other benzodiazepine derivatives, such as diazepam and alprazolam, but it has unique structural features due to the presence of bromine and chlorine atoms. These structural differences can lead to variations in potency, efficacy, and pharmacokinetic properties. Other similar compounds include:
Diazepam
Alprazolam
Clonazepam
Lorazepam
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Properties
IUPAC Name |
7-bromo-5-(3-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O/c16-10-4-5-13-12(7-10)15(18-8-14(20)19-13)9-2-1-3-11(17)6-9/h1-7,15,18H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWWTLPDMXYVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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